molecular formula C11H13N5OS B14151699 N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide CAS No. 144835-68-7

N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B14151699
CAS No.: 144835-68-7
M. Wt: 263.32 g/mol
InChI Key: ITGZSDVTPMDENH-UHFFFAOYSA-N
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Description

N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with various reagents. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides . These intermediates can then be further reacted with hydrazine derivatives to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenation Reagents: Bromine, iodine.

Major Products Formed

The major products formed from these reactions include various halogenated derivatives and reduced forms of the compound, which can be further utilized in different applications.

Scientific Research Applications

N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide is unique due to its specific functional groups and the combination of the imidazo[1,2-a]pyridine core with hydrazinecarbothioamide

Properties

CAS No.

144835-68-7

Molecular Formula

C11H13N5OS

Molecular Weight

263.32 g/mol

IUPAC Name

1-methyl-3-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]thiourea

InChI

InChI=1S/C11H13N5OS/c1-7-9(10(17)14-15-11(18)12-2)16-6-4-3-5-8(16)13-7/h3-6H,1-2H3,(H,14,17)(H2,12,15,18)

InChI Key

ITGZSDVTPMDENH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NNC(=S)NC

Origin of Product

United States

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